trans-Khellactone vs. cis-Khellactone: Stereochemistry-Dependent PAF Receptor Antagonism
In a direct head-to-head comparison, trans-khellactone derivatives exhibit markedly weaker inhibition of platelet-activating factor (PAF)-induced platelet aggregation compared to their cis-khellactone counterparts. This stereochemical dependency was quantified across multiple acylated derivatives. For example, (±)-trans-3',4'-diacetylkhellactone was categorized as 'weakly inhibitory,' whereas its cis-analog, (±)-cis-3',4'-diacetylkhellactone, demonstrated 'strong' inhibition [1]. This pattern was consistent across several structurally related pairs (e.g., trans- vs. cis-4'-acetyl-3'-crotonoylkhellactone; trans- vs. cis-4'-acetyl-3'-tigloylkhellactone), confirming that the trans configuration is unfavorable for PAF receptor antagonism [1].
| Evidence Dimension | Inhibition of PAF-induced platelet aggregation |
|---|---|
| Target Compound Data | (±)-trans-3',4'-diacetylkhellactone: 'weakly inhibitory' |
| Comparator Or Baseline | (±)-cis-3',4'-diacetylkhellactone: 'strongly inhibitory' |
| Quantified Difference | Qualitative distinction: 'weakly' vs. 'strongly' inhibitory |
| Conditions | Rabbit platelet aggregation assay; 20 khellactone derivatives evaluated |
Why This Matters
This stereochemical specificity mandates the use of the correct isomer for studies of PAF-mediated pathways, as the trans isomer is an ineffective tool compound for this target.
- [1] Aida Y, Kasama T, Takeuchi N, Tobinaga S. The antagonistic effects of khellactones on platelet-activating factor, histamine, and leukotriene D4. Chem Pharm Bull (Tokyo). 1995;43(5):859-867. View Source
